Superior Cytotoxicity Against HCT-116 Colorectal Cancer Cells: P3C Outperforms Dioscin and Vinblastine at Lower Concentrations
In a head-to-head comparison of steroidal compounds isolated from Trillium govanianum, pennogenin-3-O-β-chacotrioside (P3C) exhibited superior cytotoxicity against the HCT-116 human colorectal cancer cell line compared to the clinically used drug vinblastine and the structurally related analog dioscin. At 72 hours post-treatment, P3C achieved >95% cell growth inhibition at a concentration of 5.65 µM. In contrast, dioscin required a 2.04-fold higher concentration of 11.51 µM to achieve a comparable effect (>95% inhibition), and the positive control vinblastine required a 3.54-fold higher concentration of 20 µM [1].
| Evidence Dimension | Cell viability inhibition (HCT-116 colorectal cancer cell line, 72h) |
|---|---|
| Target Compound Data | >95% inhibition at 5.65 µM |
| Comparator Or Baseline | Dioscin: >95% inhibition at 11.51 µM; Vinblastine: >95% inhibition at 20 µM |
| Quantified Difference | P3C is 2.04-fold more potent than dioscin and 3.54-fold more potent than vinblastine on a molar basis |
| Conditions | HCT-116 human colorectal cancer cell line; 72-hour treatment duration; cytotoxicity assessed via MTT or comparable viability assay |
Why This Matters
This direct comparison demonstrates that P3C achieves equivalent or superior anti-cancer efficacy at substantially lower molar concentrations than both a structural analog (dioscin) and a standard chemotherapeutic (vinblastine), making it the preferred choice for experiments where dose-sparing, potency, or therapeutic index is critical.
- [1] Nguyen TTH, et al. Cytotoxic steroidal compounds, enriched fraction and extract of Trillium govanianum against HCT-116 cell line. Vietnam J Chem. 2024;62(5):657-669. View Source
